molecular formula C16H21N5O2S B12244401 Dimethyl({methyl[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]sulfamoyl})amine

Dimethyl({methyl[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]sulfamoyl})amine

Cat. No.: B12244401
M. Wt: 347.4 g/mol
InChI Key: HXIPLCSEQIKGRI-UHFFFAOYSA-N
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Description

Dimethyl({methyl[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]sulfamoyl})amine is a complex organic compound that features a pyridazine ring, a phenyl group, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl({methyl[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]sulfamoyl})amine typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of hydrazine with a diketone to form the pyridazine core. The phenyl group is then introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .

The azetidine moiety is synthesized separately and then attached to the pyridazine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl({methyl[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]sulfamoyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Dimethyl({methyl[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]sulfamoyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl({methyl[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]sulfamoyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl({methyl[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]sulfamoyl})amine is unique due to its combination of a pyridazine ring, a phenyl group, and an azetidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H21N5O2S

Molecular Weight

347.4 g/mol

IUPAC Name

N-(dimethylsulfamoyl)-N-methyl-1-(6-phenylpyridazin-3-yl)azetidin-3-amine

InChI

InChI=1S/C16H21N5O2S/c1-19(2)24(22,23)20(3)14-11-21(12-14)16-10-9-15(17-18-16)13-7-5-4-6-8-13/h4-10,14H,11-12H2,1-3H3

InChI Key

HXIPLCSEQIKGRI-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N(C)C1CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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